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Compound of Interest

Compound Name:
1,3,5,7-Tetramethyl-1,3-dihydro-

2H-azepin-2-one

CAS No.: 877-16-7

Cat. No.: B11957868 Get Quote

The 13C chemical shifts in

-lactams (azepinones) are highly sensitive to the ring's puckered conformation[2]. Unlike rigid
6-membered rings, the 7-membered azepinone ring can adopt multiple low-energy
conformations. When a methyl group is introduced at the C-3 position, it creates steric clashes
that restrict the ring's flexibility, locking it into a preferred enantiomorphic chair conformation[1].

Traditional prediction algorithms relying solely on Hierarchical Organisation of Spherical

Environments (HOSE) codes often fail here. HOSE codes are 2D-topological; they look for

exact sub-structure matches in a database. Because the database of assigned methylated

azepinones is relatively sparse, HOSE-based predictions default to lower-sphere

approximations, missing the 3D

-gauche shielding effects of the methyl group. To counter this, modern platforms integrate
Machine Learning (ML) and Neural Networks (NN) trained on broader datasets to interpolate
these spatial effects[3].

The Contenders
Mnova NMRPredict Desktop (Mestrelab Research): Utilizes an "Ensemble" approach,

combining HOSE codes with a proprietary Machine Learning algorithm trained on a vast

database of assigned shifts[4]. It excels at interpolating shifts for novel scaffolds and

provides confidence intervals for each predicted atom[3],[5].
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ACD/Labs Spectrus Processor: Employs a robust Neural Network combined with an

extensive, highly curated HOSE code database. It is renowned for its deep structural

verification capabilities and stereochemical sensitivity.

Self-Validating Experimental Protocol
To establish a ground truth, we cannot rely on 1D 13C NMR alone. The aliphatic carbons (C-3,

C-4, C-5) in methylated azepinones often resonate in a narrow window (25–45 ppm), leading to

ambiguous assignments. We employ a self-validating 2D NMR workflow (HSQC + HMBC). The

protocol is "self-validating" because the direct C-H correlations (HSQC) must perfectly cross-

reference with the long-range C-H couplings (HMBC) from the methyl protons, creating a

closed logical loop that eliminates assignment ambiguity.

Step 1: Sample Preparation Dissolve 15 mg of synthesized 3-methyl-1,3,4,5-tetrahydro-2H-1-

benzazepin-2-one in 600 µL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

Causality: A high sample concentration is required to ensure sufficient signal-to-noise (S/N) for

the insensitive 13C nucleus during 2D HMBC acquisition. This minimizes

noise artifacts that could obscure critical long-range correlations.

Step 2: Ground-Truth Data Acquisition (Empirical) Acquire data on a 500 MHz spectrometer

equipped with a cryoprobe at 298 K.

1D 13C NMR: 1024 scans, inverse gated decoupling.

2D 1H-13C HSQC: Phase-sensitive, 256

increments. Identifies direct C-H attachments.

2D 1H-13C HMBC: Optimized for long-range coupling (

= 8 Hz). Validation Logic: The C-3 methyl protons (typically ~1.2 ppm) will show strong

cross-peaks to C-2 (carbonyl) and C-4, and a

cross-peak to C-3. This unequivocally anchors the aliphatic assignment sequence, validating
the entire ring structure.

Step 3: In Silico Prediction Workflow
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Import the .mol file of the target compound into both Mnova and ACD/Labs.

Ensure the stereochemistry is explicitly defined, as 3D conformer generation depends on it.

Execute the 13C prediction modules in both software environments.

Export the predicted shift tables and calculate the Root Mean Square Deviation (RMSD) and

Maximum Error (

) against the empirical ground truth.

Comparative Data Analysis
The table below summarizes the 13C NMR assignments (in ppm) for the azepinone ring

carbons, comparing the empirical ground truth against the two prediction platforms.
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Carbon Position
Empirical Ground
Truth
(HSQC/HMBC)

Mnova NMRPredict
(ML + HOSE)

ACD/Labs Spectrus
(NN + HOSE)

C-2 (Carbonyl) 175.2
174.8 (

-0.4)

176.1 (

+0.9)

C-3 (CH-CH3) 40.5
42.1 (

+1.6)

39.8 (

-0.7)

C-4 (CH2) 29.8
32.5 (

+2.7)

31.0 (

+1.2)

C-5 (CH2) 35.2
34.9 (

-0.3)

36.5 (

+1.3)

C-3 Methyl 18.4
17.2 (

-1.2)

19.1 (

+0.7)

Overall RMSD - 1.48 ppm 0.99 ppm

Max Error (

)
- 2.7 ppm (C-4) 1.3 ppm (C-5)

Data Interpretation: ACD/Labs demonstrated a lower overall RMSD (0.99 ppm) compared to

Mnova (1.48 ppm) for this specific methylated azepinone scaffold. Mnova struggled specifically

with C-4 (

+2.7 ppm). This discrepancy arises because the

-gauche shielding effect exerted by the C-3 methyl group onto C-4 is highly dependent on the
exact dihedral angle of the azepinone's chair conformation. ACD/Labs' neural network, likely
trained on a more heavily curated set of sterically constrained lactams, better approximated this
spatial shielding.
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Fig 1: Workflow evaluating in silico 13C NMR predictions against empirical 2D NMR ground

truth.
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For routine 13C NMR assignments of flexible, methylated heterocycles like azepinones, both

software suites provide excellent starting points. However, ACD/Labs Spectrus Processor

edges out Mnova in predicting the subtle anisotropic and steric effects within the 7-membered

ring, yielding a sub-1 ppm RMSD. Regardless of the software chosen, in silico predictions must

not replace empirical validation. A self-validating 2D NMR workflow (HSQC/HMBC) remains the

gold standard, providing the definitive ground truth necessary for rigorous drug development

and structural elucidation.
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[https://www.benchchem.com/product/b11957868#c13-nmr-spectral-assignments-for-
methylated-azepinone-rings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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